2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen functionalities, while reduction could result in a more saturated molecule .
Scientific Research Applications
2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Uniqueness
2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-14(2,3)12(20)15-13-17-16-10(21-13)9-11(19)18-7-5-4-6-8-18/h4-9H2,1-3H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUNRSNILFEQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)CC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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